molecular formula C4H9ClN2O2 B13491472 4-Aminomorpholin-3-one hydrochloride

4-Aminomorpholin-3-one hydrochloride

Cat. No.: B13491472
M. Wt: 152.58 g/mol
InChI Key: PYDLNKPNZVGCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomorpholin-3-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Aminomorpholin-3-one hydrochloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of industrial-grade reagents and catalysts, along with stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminomorpholin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Aminomorpholin-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminomorpholin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of rivaroxaban, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s amine group plays a crucial role in these reactions, facilitating the formation of key intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups (amine and ether), which make it highly versatile in chemical synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from simpler analogs like morpholine .

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

4-aminomorpholin-3-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H

InChI Key

PYDLNKPNZVGCHH-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1N.Cl

Origin of Product

United States

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